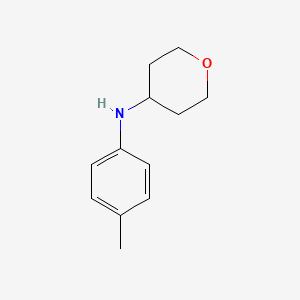

N-(4-methylphenyl)oxan-4-amine

Description

N-(4-Methylphenyl)oxan-4-amine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group and a para-methylphenyl (4-methylphenyl) aromatic moiety. This compound is structurally characterized by the oxane ring's six-membered oxygen-containing heterocycle, which confers conformational rigidity, and the electron-donating methyl group on the phenyl ring, which influences electronic properties and intermolecular interactions. The compound is cataloged under multiple synonyms, including ALBB-013184, ZINC20367875, and SCHEMBL178453, and is often utilized as a synthetic intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

N-(4-methylphenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)13-12-6-8-14-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFHFTHMAOWWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)oxan-4-amine typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 4-methylphenyl halide.

Introduction of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:

Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the reduction steps.

Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methylphenyl)oxan-4-one, while substitution reactions can produce a variety of substituted oxane derivatives.

Scientific Research Applications

N-(4-methylphenyl)oxan-4-amine has several applications in scientific research:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties.

Biological Studies: It may be employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)oxan-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxane ring and amine group can form hydrogen bonds and other interactions with active sites, influencing biological activity. Pathways involved may include neurotransmitter modulation and signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

Key Observations :

- Heterocycle Impact: The oxane ring in this compound provides rigidity compared to the planar thiazolidinone or 1,3,5-oxadiazine cores in analogs. This affects conformational flexibility and binding interactions in biological systems .

- Methoxy () and fluoro () substituents introduce electronic perturbations. Methoxy’s electron-donating nature contrasts with fluorine’s electronegativity, altering pKa and solubility. For example, the fluorinated analog has a predicted pKa of 8.68, suggesting lower basicity than the methyl-substituted compound . Chlorine and trichloromethyl groups in oxadiazine derivatives () increase electrophilicity, favoring reactivity in dehydrosulfurization reactions .

Key Observations :

- Oxadiazine derivatives are synthesized via dehydrosulfurization using I₂/Et₃N, highlighting the importance of halogenated reagents in heterocycle formation .

- Thiazolidinone derivatives () and nitrophenyl intermediates () utilize hydrogenation with Pd/C, suggesting compatibility of the 4-methylphenyl group with catalytic reduction .

Key Observations :

- The 4-methylphenyl group in thiazolidinone derivatives induces G1 cell cycle arrest and apoptosis in renal cancer cells, underscoring its role in bioactivity .

- Fluorinated oxane derivatives () exhibit higher predicted boiling points (298.2°C) due to increased molecular weight and dipole interactions .

Crystallographic and Intermolecular Interactions

- Halogen vs. Methyl Substituents : Imidazole-4-imines with 4-chloro/bromophenyl groups () exhibit significant dihedral angles (~56°) between aromatic planes, stabilized by C–H···N and π-π interactions. This suggests that the methyl group in this compound may facilitate weaker C–H···O/N interactions, influencing crystal packing .

Biological Activity

N-(4-methylphenyl)oxan-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features an oxane ring and an amine group, which are crucial for its biological interactions. The molecular structure allows for the formation of hydrogen bonds, enhancing its binding affinity to various biological targets, including enzymes and receptors .

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 175.25 g/mol |

| CAS Number | 1157009-93-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxane ring and amine group can form hydrogen bonds and other interactions with active sites, influencing biological activity through neurotransmitter modulation and signal transduction processes .

Key Mechanisms Include:

- Enzyme Inhibition : Potential inhibition of kinases involved in cancer pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors may affect synaptic transmission.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity, which is a common trait among oxan derivatives . This property could be leveraged in developing new antimicrobial agents.

2. Anticancer Activity

Research suggests that this compound may possess anticancer properties, potentially through the inhibition of specific kinases involved in tumor progression . The exact pathways remain to be fully elucidated.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| N-(1-phenylethyl)oxan-4-amine | Oxan derivative | Potential neuroprotective effects |

| N-(4-fluoro-2-methylphenyl)oxan-4-amine | Fluorinated oxan | Increased potency against pathogens |

| N-(3-bromo-4-methylphenyl)oxan-4-amine | Brominated oxan | Enhanced reactivity and binding affinity |

The methyl substitution on the phenyl group in this compound may influence its biological activity differently compared to other derivatives, suggesting a tailored approach for drug development based on structural modifications .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Studies : A study focused on the inhibition of SRC family kinases demonstrated that similar compounds could reduce tumor growth in preclinical models .

- Neuroprotective Effects : Research into related oxan derivatives indicated potential neuroprotective effects, making them candidates for treating neurodegenerative diseases .

- Toxicity Assessments : Toxicity studies revealed that while some derivatives exhibit low toxicity profiles, further research is needed to establish safety for clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.